Product packaging for 3-Methylbenzo[d]isoxazole(Cat. No.:CAS No. 4825-75-6)

3-Methylbenzo[d]isoxazole

Cat. No.: B015219
CAS No.: 4825-75-6
M. Wt: 133.15 g/mol
InChI Key: GAUKCDPSYQUYQL-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazole (CAS 4825-75-6) is a high-purity heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. This benzo[d]isoxazole derivative features a fused benzene and isoxazole ring system, classified as a privileged scaffold for designing novel bioactive molecules. Research Applications and Value: Core Pharmacophore: The isoxazole ring is a established pharmacophore in numerous therapeutic agents. It forms the core structure in drugs like the antirheumatic agent Leflunomide and the androgenic drug Danazol, highlighting its significance in drug discovery . Versatile Building Block: This compound is a fundamental starting material for further functionalization. It can be used to synthesize more complex derivatives, such as this compound-5-carboxylic acid, which introduces a handle for amide bond formation, or boronic acid pinacol esters for Suzuki-Miyaura cross-coupling reactions, expanding its utility in creating diverse chemical libraries . Mechanistic Insights: Research into isoxazole derivatives has revealed their potential to exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and anticancer effects . Some derivatives function by modulating immune cell proliferation and inducing pro-apoptotic pathways, making them valuable tools for immunological and oncological research . Handling and Safety: This product is provided as a liquid. Researchers should refer to the associated Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B015219 3-Methylbenzo[d]isoxazole CAS No. 4825-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKCDPSYQUYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398986
Record name 3-Methylbenzo[d]isoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4825-75-6
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-benzoxazole
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Synthetic Methodologies for 3 Methylbenzo D Isoxazole and Its Derivatives

Foundational and Advanced Approaches to Benzisoxazole Ring Formation

The construction of the benzisoxazole ring system is primarily achieved through the formation of either a C–O or an N–O bond. chim.it These strategies typically employ readily available starting materials derived from corresponding carbonyl compounds, making them widely adopted synthetic methods. chim.it

Cyclization Reactions of o-Hydroxyaryl Ketoximes

A prominent and traditional method for synthesizing 3-substituted 1,2-benzisoxazoles involves the intramolecular cyclization of o-hydroxyaryl ketoximes. chim.itclockss.org This approach relies on the formal dehydration of the ketoxime, where the phenolic hydroxyl group displaces a leaving group on the oxime nitrogen to form the crucial N–O bond. chim.itresearchgate.net

Various reagents have been developed to facilitate this transformation under neutral or basic conditions. For instance, a system employing triphenylphosphine (B44618) (Ph₃P) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be highly effective for converting 2-hydroxyaryl aldoximes and ketoximes into 1,2-benzisoxazoles in excellent yields at room temperature. researchgate.net Other catalytic systems include the use of acetic anhydride, thionyl chloride, and gallium(III) triflate. researchgate.net

A notable advancement allows for the selective synthesis of either 2-substituted benzoxazoles or 3-substituted benzisoxazoles from the same o-hydroxyaryl ketoxime precursor. clockss.orgrawdatalibrary.net This tunable cyclization is achieved using a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) system. In the absence of a base, the reaction proceeds through a Beckmann rearrangement followed by intramolecular oxa-cyclization to yield benzoxazoles. clockss.org Conversely, the addition of triethylamine (B128534) (Et₃N) switches the pathway to an intramolecular nucleophilic substitution, affording the desired 3-substituted benzisoxazoles. clockss.org This method demonstrates high chemoselectivity and tolerance for various functional groups. clockss.org For example, o-hydroxyaryl ethyl ketoxime reacts to give the corresponding benzisoxazole in 88% yield. clockss.org

Tunable Cyclization of o-Hydroxyaryl Ketoximes
Starting MaterialConditionsProductYieldReference
o-Hydroxyaryl ketoxime (1a)BTC/TPPO, base-free2-Substituted benzoxazole (B165842) (2a)84% (on 10 mmol scale) clockss.org
o-Hydroxyaryl ethyl ketoxime (1l)BTC/TPPO, Et₃N3-Ethylbenzisoxazole (3l)88% clockss.org
o-Hydroxyaryl propyl ketoxime (1m)BTC/TPPO, Et₃N3-Propylbenzisoxazole (3m)Lower yields clockss.org
o-Hydroxyaryl aryl ketoxime (1n-p)BTC/TPPO, Et₃N3-Arylbenzisoxazoles (3n-p)Lower yields clockss.org

*Lower yields observed due to competing Beckmann rearrangement.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for the synthesis of isoxazole and isoxazoline (B3343090) heterocycles. researchgate.netnih.govijpcbs.com This reaction typically involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with a dipolarophile, such as an alkene or an alkyne. researchgate.netijpcbs.com

The reaction of nitrile oxides with alkynes provides a direct route to isoxazoles, while their reaction with alkenes yields 2-isoxazolines, which can be subsequently oxidized to isoxazoles. researchgate.netijpcbs.com Nitrile oxides are often generated in situ from various precursors, including the dehydrohalogenation of hydroxymimoyl halides, dehydration of primary nitro compounds, or oxidation of aldoximes. ijpcbs.com

This methodology is highly versatile, allowing for the synthesis of a wide array of substituted isoxazoles. For example, a copper(I)-catalyzed cycloaddition between in situ-generated nitrile oxides and terminal acetylenes provides a mild and convenient one-pot, three-step procedure for obtaining 3,5-disubstituted isoxazoles in good yields. organic-chemistry.org Similarly, sugar-derived propargyl ethers undergo smooth 1,3-dipolar cycloadditions with nitrile oxides generated from aromatic oximes to produce isoxazole-sugar conjugates. cdnsciencepub.com The synthesis of 3-(acridin-9-yl)isoxazoles has been achieved with high yields (90–98%) through the reaction of acridinyl-substituted nitrile oxides with various alkynes. mdpi.com

A key aspect of the 1,3-dipolar cycloaddition is regioselectivity, which determines the substitution pattern of the resulting isoxazole ring. The regiochemical outcome is influenced by a combination of steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. mdpi.comnih.gov The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the orientation of the addition. mdpi.com

In many cases, these reactions exhibit high regioselectivity. For instance, the cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes proceeds with complete regioselectivity to form 5-substituted bromoisoxazoline intermediates, which then aromatize to the corresponding 3,5-disubstituted isoxazoles. nih.gov The use of vinylphosphonates bearing a leaving group in the α or β position allows for controlled regioselectivity, leading to either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Similarly, silicon-functionalized alkynes can control the regioselectivity of the [3+2] cycloaddition with nitrile oxides. nih.gov

Nitrile Oxides with Unsaturated Compounds and Alkynes

Transition Metal-Catalyzed Functionalization of Isoxazoles

While classical methods focus on constructing the isoxazole ring, transition metal-catalyzed reactions have emerged as powerful tools for the direct functionalization of pre-formed isoxazole scaffolds. researcher.lifemdpi.com These methods offer highly efficient and site-selective ways to introduce new carbon-carbon and carbon-heteroatom bonds. researcher.life

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of isoxazoles. organic-chemistry.org These reactions enable the arylation, alkenylation, and alkynylation of the isoxazole core, typically at positions where a halogen atom has been installed.

The Stille cross-coupling reaction, which couples an organostannane with an organic halide, has been used to synthesize complex isoxazole derivatives. For example, alkenyldiarylmethanes containing a benzo[d]isoxazole ring were synthesized via the Stille coupling of 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole (B3290451) with various vinylstannanes in the presence of a palladium catalyst. nih.gov

The Suzuki cross-coupling reaction, involving the coupling of an organoboron compound with an organic halide, is also widely applied. 3,5-Dimethyl-4-iodoisoxazole readily undergoes Suzuki coupling with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles. tandfonline.com A one-pot protocol for the cyanomethylation of aryl halides has been developed that proceeds through a Suzuki coupling of the aryl halide with an isoxazole-4-boronic acid pinacol (B44631) ester, followed by base-induced fragmentation of the isoxazole ring. organic-chemistry.org This domino reaction efficiently produces arylacetonitriles in good yields. organic-chemistry.org

Furthermore, direct C-H activation/arylation of isoxazoles at the 5-position has been achieved using a palladium catalyst with aryl iodides, providing a direct route to 5-arylisoxazoles without the need for pre-functionalization. researchgate.net

Examples of Palladium-Catalyzed Cross-Coupling of Isoxazoles
Coupling ReactionIsoxazole SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Stille5-Iodo-3-methoxy-7-methylbenzo[d]isoxazoleVinylstannanePd(PBut₃)₂ / CsFAlkenyldiarylmethanes nih.gov
Suzuki3,5-Dimethyl-4-iodoisoxazoleArylboronic acidPalladium catalyst4-Aryl-3,5-dimethylisoxazoles tandfonline.com
Suzuki-FragmentationIsoxazole-4-boronic acid pinacol esterAryl bromidePdCl₂(dppf) / KFArylacetonitriles organic-chemistry.org
Sonogashira3,5-Disubstituted-4-iodoisoxazoleTerminal alkynePd(acac)₂ / PPh₃C4-Alkynylisoxazoles rsc.org
Direct C-H Arylation3-Substituted isoxazoleAryl iodidePdCl₂(MeCN)₂ / DPPBz / AgF5-Arylisoxazoles researchgate.net
Rhodium-Catalyzed C-H Activation and Alkylation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including benzisoxazoles. thieme-connect.debohrium.com This methodology allows for the direct formation of carbon-carbon bonds at otherwise unreactive C-H sites, offering an atom-economical and efficient alternative to traditional cross-coupling reactions.

In the context of 3-methylbenzo[d]isoxazole derivatives, rhodium(III) catalysis facilitates the ortho-C-H alkylation. oup.comnih.gov The reaction typically involves the use of a directing group to guide the catalyst to a specific C-H bond. For instance, the isoxazole nitrogen itself can serve as a directing group, facilitating functionalization at the C7 position of the benzo ring. The general mechanism involves the coordination of the rhodium catalyst to the directing group, followed by cyclometalation to form a rhodacycle intermediate. This intermediate then reacts with an alkylating agent, such as an alkene or an alkyl halide, to afford the alkylated product. nih.govnih.govrsc.org

Recent studies have demonstrated the utility of this approach in synthesizing complex molecules. For example, rhodium(III)-catalyzed C-H activation has been employed in the annulation of 2-aryl-1,2-benzisoxazoles with alkynes to produce 2-(1-isoquinolinyl)phenols, which are valuable precursors for various applications. oup.com

Table 1: Examples of Rhodium-Catalyzed C-H Alkylation

Catalyst SystemSubstrateAlkylating AgentProductReference
[Cp*RhCl₂]₂/AgSbF₆2-Aryl-1,2-benzisoxazoleInternal Alkyne2-(1-Isoquinolinyl)phenol derivative oup.com
Rh(I)/bisphosphine/K₃PO₄Benzimidazole (B57391)Michael AcceptorC2-Branched Alkylated Benzimidazole nih.gov

This table provides illustrative examples of rhodium-catalyzed C-H alkylation on related heterocyclic systems, demonstrating the potential applicability to the this compound scaffold.

Multi-Component Reactions (MCRs) for Isoxazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient and convergent approach to the synthesis of complex molecules from simple starting materials in a single step. heteroletters.orgbeilstein-journals.org This strategy is particularly valuable for generating libraries of compounds for drug discovery and materials science. Several MCRs have been developed for the synthesis of the isoxazole ring system.

A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, hydroxylamine, and a β-ketoester. nih.govresearchgate.net This three-component condensation provides a straightforward route to variously substituted isoxazoles. The reaction proceeds through the initial formation of an oxime from the aldehyde and hydroxylamine, which then undergoes condensation with the β-ketoester to form the isoxazole ring. Variations of this reaction have been developed using different catalysts and reaction conditions to improve yields and expand the substrate scope. nih.gov

The use of green reaction media, such as fruit juices, has been explored for the eco-friendly synthesis of isoxazole derivatives via MCRs. nih.govresearchgate.net These natural catalysts can effectively promote the reaction, offering a sustainable alternative to traditional methods. nih.gov

Table 2: Multi-Component Synthesis of Isoxazole Derivatives

Aldehydeβ-Keto ComponentCatalyst/MediumProductReference
Substituted AldehydesMethyl AcetoacetateCocos nucifera L. juiceSubstituted Isoxazole Derivative nih.gov
Salicylaldehydes3,5-dimethyl-4-nitroisoxazolePiperidineIsoxazolyl-1,3-benzoxazine-2-one heteroletters.org
Aryl/Heteroaryl AldehydesMalononitrileGly/K₂CO₃5-Amino-isoxazole-4-carbonitrile d-nb.info

This table showcases various multi-component strategies for the synthesis of the isoxazole core, which can be adapted for the synthesis of this compound.

Principles and Applications of Green Chemistry in Benzisoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rjptonline.orgrsc.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. acgpubs.orgrsc.org

In the context of benzisoxazole synthesis, green approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rjptonline.orgacgpubs.org For example, the synthesis of 3-substituted-1,2-benzisoxazoles has been achieved in short reaction times (30-60 seconds) with excellent yields under microwave irradiation. acgpubs.org

Use of ionic liquids: Ionic liquids can serve as both solvents and catalysts, and they are often recyclable, making them a greener alternative to volatile organic solvents. acgpubs.org Basic ionic liquids like [bmim]OH have been successfully used in the synthesis of 1,2-benzisoxazole (B1199462) derivatives. acgpubs.org

Catalysis in aqueous media: Performing reactions in water is a key aspect of green chemistry. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium. organic-chemistry.org

Use of natural catalysts: As mentioned previously, fruit juices have been employed as green catalysts in the multicomponent synthesis of isoxazoles. nih.govresearchgate.net

These green methodologies not only reduce the environmental footprint of benzisoxazole synthesis but also often lead to improved efficiency and cost-effectiveness.

Strategies for Functionalization and Derivatization of the this compound Core

The this compound scaffold serves as a versatile template for the development of new chemical entities with diverse properties. americanelements.com Functionalization and derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which can in turn modulate its biological activity. ias.ac.in

Introduction of Substituents on the Benzo Ring System

The benzene (B151609) ring of the this compound core can be functionalized through various electrophilic and nucleophilic substitution reactions. vulcanchem.comsmolecule.com Common modifications include the introduction of nitro groups, halogens, and alkyl groups.

For instance, nitration of 3-methylbenzo[d]isoxazol-6-ol using a mixture of nitric and sulfuric acids can introduce a nitro group at the 7-position. This electron-withdrawing group can significantly alter the chemical reactivity and biological properties of the molecule. Similarly, bromination of 3-methylbenzo[c]isoxazole (B3052426) can be achieved using brominating agents to introduce a bromine atom at the 6-position. smolecule.com These halogenated derivatives can serve as valuable intermediates for further cross-coupling reactions.

Modifications and Substitutions at the 3-Position of the Isoxazole Moiety

While the core topic is this compound, understanding modifications at the 3-position is crucial for analogue synthesis. The methyl group at the 3-position can influence the electronic properties and reactivity of the isoxazole ring. Although direct modification of the methyl group is less common, the synthesis of analogues with different substituents at the 3-position is a key strategy for structure-activity relationship studies. ias.ac.in

For example, derivatives with different alkyl or aryl groups at the 3-position can be synthesized by starting with the appropriate 2-hydroxy ketoxime precursor. acgpubs.org The nature of the substituent at this position can have a significant impact on the biological activity of the resulting compound. ias.ac.in

Synthesis of Fused Heterocyclic Systems Incorporating this compound

The this compound core can be used as a building block for the synthesis of more complex fused heterocyclic systems. researchgate.netmdpi.commdpi.com These fused systems can exhibit unique three-dimensional structures and novel biological activities.

One approach to synthesizing fused systems involves the intramolecular cyclization of a suitably functionalized this compound derivative. For instance, a derivative with a reactive functional group on a side chain attached to the benzo ring can be induced to cyclize and form a new heterocyclic ring fused to the benzisoxazole core.

Another strategy involves the use of this compound as a dienophile or dipolarophile in cycloaddition reactions. researchgate.net These reactions can lead to the formation of complex polycyclic systems in a highly stereocontrolled manner. The synthesis of novel isoxazole-fused heterocycles, such as pyrano[3,2-d]isoxazoles and pyrazolo[4,3-d]isoxazoles, has been reported starting from isoxazole precursors. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Methylbenzo[d]isoxazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the proximity of electronegative atoms and unsaturated systems like the aromatic ring. libretexts.org

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the methyl group protons appear as a sharp singlet at approximately 2.58 ppm. clockss.org The aromatic protons on the benzene (B151609) ring give rise to a more complex pattern of signals in the downfield region, typically between 7.30 and 7.63 ppm. clockss.org The specific multiplicities and coupling constants (J values) of these aromatic signals are crucial for assigning each proton to its exact position on the ring. For instance, one reported spectrum shows a multiplet at 7.30 ppm, a multiplet at 7.53-7.54 ppm, and a doublet at 7.63 ppm with a coupling constant of J = 7.9 Hz. clockss.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
-CH₃ 2.58 Singlet - clockss.org
Aromatic H 7.30 Multiplet - clockss.org
Aromatic H 7.53-7.54 Multiplet - clockss.org
Aromatic H 7.63 Doublet 7.9 clockss.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aliphatic, aromatic, or part of a heteroaromatic system).

For this compound, the methyl carbon (-CH₃) resonates at the most upfield position, around 10.1 ppm. clockss.org The aromatic and isoxazole (B147169) ring carbons appear at various downfield shifts. Key signals include those for the non-protonated carbons of the isoxazole ring, which are observed at approximately 155.0 ppm and 162.8 ppm. clockss.org The carbons of the fused benzene ring typically resonate in the range of 109.8 to 129.8 ppm. clockss.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Reference
-CH₃ 10.1 clockss.org
Aromatic/Isoxazole C 109.8 clockss.org
Aromatic/Isoxazole C 121.2 clockss.org
Aromatic/Isoxazole C 122.3 clockss.org
Aromatic/Isoxazole C 123.2 clockss.org
Aromatic/Isoxazole C 129.8 clockss.org
Isoxazole C 155.0 clockss.org
Isoxazole C 162.8 clockss.org

Two-Dimensional NMR Techniques (e.g., HMBC NMR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons (typically over two to three bonds). ipb.pt This is particularly useful for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, in related isoxazole structures, HMBC spectra show correlations between methyl protons and adjacent ring carbons, confirming their connectivity. rsc.org Although specific HMBC data for the parent this compound is not detailed in the provided search results, its application would be standard in a thorough structural analysis to confirm the assignments made from 1D NMR.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) mass spectrometry typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. clockss.org Given the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol , the expected m/z for the protonated molecular ion is approximately 134. americanelements.comclockss.org

Analysis of the fragmentation pattern in the mass spectrum can provide structural information. The fragmentation of the molecular ion often proceeds through the cleavage of the weakest bonds to form stable daughter ions. orgchemboulder.com While specific fragmentation pathways for this compound are not detailed in the search results, general principles suggest that cleavage of the isoxazole ring and loss of small neutral molecules would be expected fragmentation routes.

Table 3: Mass Spectrometry Data for this compound

Ion m/z (experimental) Reference
[M+H]⁺ 134.01 clockss.org

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of a molecule shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the energy required to excite different molecular vibrations, such as stretching and bending.

For this compound and related compounds, characteristic IR absorption bands would include C=N stretching from the isoxazole ring, C=C stretching from the aromatic ring, and C-H stretching from the methyl and aromatic groups. nih.gov For a similar compound, 3-Methylbenzo[d]isoxazol-7-amine, predicted IR bands include a C=N stretch in the range of 1610–1650 cm⁻¹ and a C-O-C asymmetric stretch between 1240–1280 cm⁻¹. vulcanchem.com While a specific IR spectrum for this compound was not found, these ranges provide an indication of the expected absorptions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. uhu-ciqso.es This technique provides precise atomic coordinates, which can be used to calculate bond lengths, bond angles, and other geometric parameters. uol.de

While a specific crystal structure for this compound itself was not found in the search results, a study on its potential as a bioisostere in p38 kinase inhibitors mentions the compound in the context of structural analysis. rcsb.org X-ray diffraction studies on related benzo[d]isoxazole derivatives reveal the planarity of the fused ring system and provide detailed information on intermolecular interactions in the crystal lattice. mdpi.com For this compound, this technique would confirm the fusion of the benzene and isoxazole rings and provide exact measurements of the bond lengths and angles within the molecule.

Computational Chemistry and Theoretical Mechanistic Investigations

Quantum Chemical Methods in Molecular Structure and Electronic Properties Analysis

Quantum chemical calculations offer a powerful lens through which to examine the structure and electronic nature of 3-Methylbenzo[d]isoxazole and its derivatives.

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, including isoxazole (B147169) derivatives. mdpi.com This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. stackexchange.com By calculating the ground state energy, DFT helps in predicting the most favorable molecular structure. stackexchange.com For isoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are used to optimize molecular geometries and compare them with experimental data obtained from techniques like X-ray crystallography. mdpi.com The theory also allows for the calculation of energetic profiles, providing insights into the stability of different conformations and the energy barriers of reactions. wuxiapptec.com

For instance, in studies of related benzo[d]isoxazole compounds, DFT has been used to evaluate how substituents alter electronic properties and reactivity. The choice of functional and basis set, such as vdW-DF-OptB88, can be critical for obtaining accurate results, especially for properties like formation energies. github.io These calculations are not limited to isolated molecules (gas phase) but can also be performed to simulate solvent effects, offering a more realistic model of chemical behavior. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Isoxazole Studies

Functional Basis Set Application Reference
B3LYP 6-311G(d,p) Geometric optimization, HOMO-LUMO analysis mdpi.com
B3LYP 6-31G(d) MEP mapping, geometry optimization uni-muenchen.de

This table is for illustrative purposes and may not be exhaustive.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting the chemical reactivity of molecules like this compound. irjweb.comchalcogen.ro The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, making it susceptible to electrophilic attack. irjweb.com Conversely, the LUMO is the innermost orbital without electrons and indicates the ability to accept electrons, thus identifying sites for nucleophilic attack. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. irjweb.com A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, while a larger gap indicates greater kinetic stability. irjweb.com For isoxazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. For example, in one study on a related compound, the calculated HOMO-LUMO energy gap was 4.9266 eV. mdpi.com This analysis helps in understanding the charge transfer interactions within the molecule and predicting its behavior in chemical reactions. irjweb.com

Table 2: Frontier Molecular Orbital Data for a Representative Isoxazole Derivative

Parameter Energy (eV) Implication Reference
HOMO -6.2 Electron-donating regions
LUMO -1.8 Electron-accepting regions

Note: The values presented are for a related bromo-substituted derivative and serve as an example of the data obtained from such analyses.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and relative polarity of a molecule. researchgate.net It calculates the electrostatic potential at different points on the electron density surface of the molecule. uni-muenchen.de The resulting map uses a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential, which are attractive to electrophiles, while blue indicates regions of positive potential, which are susceptible to nucleophilic attack. uni-muenchen.de

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical calculations are crucial for investigating the detailed mechanisms of chemical reactions involving this compound, allowing for the exploration of transition states and reaction pathways that may be difficult to study experimentally.

Many reactions, such as cycloadditions that form isoxazole rings, can proceed through various mechanisms. d-nb.info A concerted mechanism involves the breaking and forming of all bonds in a single step, passing through a single transition state without the formation of any intermediates. stackexchange.com However, even in a concerted process, the bond-forming and bond-breaking events may not occur to the same extent at the transition state; this is known as an asynchronous reaction. ucdavis.edu

Theoretical studies can distinguish between these possibilities. For example, in the [3+2] cycloaddition reactions used to synthesize isoxazoles, computational analysis can determine whether the reaction is concerted or proceeds through a stepwise mechanism involving intermediates. d-nb.infotubitak.gov.tr By mapping the potential energy surface, researchers can identify the transition states and any intermediates, thereby elucidating the precise nature of the reaction mechanism. tubitak.gov.tr

Once a transition state for a reaction has been located using optimization methods, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that this transition state indeed connects the desired reactants and products. uni-muenchen.deepfl.ch An IRC calculation maps the minimum energy reaction pathway (MERP) in mass-weighted coordinates, tracing the path downhill from the transition state to the corresponding energy minima of the reactants on one side and the products on the other. uni-muenchen.derowansci.comscm.com

This method is essential for verifying the proposed reaction mechanism. wuxiapptec.com By visualizing the trajectory along the IRC, chemists can observe the geometric changes that occur as the reaction progresses from reactants to products, providing a detailed, step-by-step picture of the reaction pathway. epfl.ch For complex reactions, IRC calculations can reveal whether a transition state leads to the expected products or to other, unforeseen species, and can help to understand the energy profile of the entire reaction. wuxiapptec.comepfl.ch

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathway Elucidation

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are pivotal in understanding how this compound and its derivatives interact with biological targets at a molecular level. These computational techniques predict the binding poses and affinities of ligands within the active sites of proteins, guiding the design of more potent and selective therapeutic agents. nih.govnih.gov

Docking studies have been successfully employed to investigate the interaction of compounds containing the this compound scaffold with various protein targets. A notable example is the inhibition of the first bromodomain of BRD4 (BRD4(1)), a key target in cancer therapy. ias.ac.in

In silico investigations of a series of BRD4(1) inhibitors revealed that the this compound scaffold consistently resides within the binding pocket. ias.ac.in The predicted binding mode indicates that the oxygen atom of the isoxazole ring is crucial for interaction, forming a hydrogen bond with the amino acid residue Asn140. ias.ac.in Furthermore, the nitrogen atom of the isoxazole can form an additional hydrogen bond with a conserved water molecule, which in turn interacts with Tyr97. ias.ac.in These interactions anchor the scaffold within the active site, providing a stable foundation for further ligand-protein contacts.

Derivatives of the benzo[d]isoxazole core have been evaluated against a range of targets. For instance, docking studies of isoxazole derivatives against the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) have demonstrated a precise fit into the active site. nih.gov The binding affinity of these compounds is often quantified by parameters such as the half-maximal inhibitory concentration (IC50), which can be correlated with docking scores. The table below summarizes the binding affinities and targets for several benzo[d]isoxazole derivatives.

Compound ClassTarget ProteinPredicted Interaction / FindingReference
This compound derivativesBRD4(1)The scaffold resides in the binding pocket; the isoxazole oxygen forms a hydrogen bond with Asn140. ias.ac.in
3-Ethyl-benzo[d]isoxazole sulfonamide derivativesBRD4(1)Compounds exhibited potent binding activities, with ΔTm values (a measure of thermal stability upon binding) exceeding 6 °C. nih.gov
6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-one derivativesD(2), 5-HT(2A), 5-HT(2C) receptorsCompounds showed binding affinity for these receptors, indicating potential as atypical antipsychotics. researchgate.net
Isoxazole derivativesEGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβDocking studies confirmed a precise fit into the active sites of these various cancer-related protein targets. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. icm.edu.pl These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, are essential for the stability of the protein-ligand complex.

For the this compound scaffold when bound to BRD4(1), the key interacting residues have been identified through molecular docking. ias.ac.in

Asn140: Forms a crucial hydrogen bond with the oxygen atom of the isoxazole moiety. ias.ac.in

Tyr97: Interacts indirectly with the nitrogen atom of the isoxazole ring via a conserved water molecule. ias.ac.in

The identification of these residues is fundamental for structure-activity relationship (SAR) studies. For example, modifying the substituents on the benzo[d]isoxazole core can enhance interactions with other residues in the binding pocket. In studies of 3,5,7-trimethylbenzo[d]isoxazole (B15210096) derivatives targeting HSP90, modifications with fluorophenyl groups were shown to increase π-π stacking with Tyr-139. Similarly, in studies of glutathione (B108866) reductase, derivatives were found to form hydrogen bonds with Arg-37 and Glu-472.

The process of identifying these binding regions can be facilitated by advanced techniques such as the use of tri-functional amino acids coupled with mass spectrometry, which can map post-translational modification (PTM) recognition modules even in intrinsically disordered domains. nih.gov This highlights the synergy between computational prediction and experimental validation in modern drug discovery.

Pharmacological and Biological Activity Profiles of 3 Methylbenzo D Isoxazole Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 3-methylbenzo[d]isoxazole have demonstrated significant potential as anti-cancer and anti-proliferative agents, targeting various mechanisms involved in tumor growth and survival. evitachem.comrsc.orgmdpi.commdpi.com

Inhibition of Kinases and Enzymes

A primary mechanism of action for the anti-cancer effects of these derivatives is the inhibition of crucial kinases and enzymes that drive cancer progression. nih.govsmolecule.comwustl.educncb.ac.cnresearchgate.netbiorxiv.org

Bromodomain and Extra-Terminal (BET) Proteins: Certain this compound derivatives have been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. smolecule.comwustl.eduias.ac.in BET proteins are epigenetic readers that play a critical role in the transcription of oncogenes. wustl.edumdpi.com The 3,5-dimethylisoxazole (B1293586) motif, often incorporated into these inhibitors, acts as an acetyl-lysine mimic, disrupting the function of bromodomains in cancer cells. wustl.edu For instance, novel 5-imidazole-3-methylbenz[d]isoxazole derivatives have been developed as potent and selective inhibitors of the CBP/p300 bromodomain, showing promise for the treatment of acute myeloid leukemia (AML). cncb.ac.cnnih.gov Two representative compounds, 16t (Y16524) and 16u (Y16526) , exhibited significant binding to the p300 bromodomain with IC₅₀ values of 0.01 and 0.03 μM, respectively. cncb.ac.cnnih.gov

Receptor Tyrosine Kinases (RTKs): A series of 3-amino-benzo[d]isoxazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov These kinases are key regulators of angiogenesis and cell growth. Structure-activity relationship studies identified that incorporating a N,N'-diphenyl urea (B33335) moiety at the 4-position of the 3-amino benzo[d]isoxazole scaffold resulted in potent inhibition of both VEGFR and PDGFR families. nih.gov One notable compound from this series demonstrated in vivo efficacy in models of tumor growth. nih.gov

CompoundTargetActivityReference
16t (Y16524) p300 BromodomainIC₅₀ = 0.01 μM cncb.ac.cnnih.gov
16u (Y16526) p300 BromodomainIC₅₀ = 0.03 μM cncb.ac.cnnih.gov
3-amino-benzo[d]isoxazole derivative VEGFR/PDGFR familiesPotent Inhibition nih.gov

Modulation of Oncogene Expression

By inhibiting key regulatory proteins, this compound derivatives can modulate the expression of critical oncogenes.

MYC: The c-Myc transcription factor is a well-known driver of cancer progression. A derivative, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol , has been shown to downregulate the expression of c-Myc. Furthermore, BET inhibitors containing the benzo[d]isoxazole scaffold have been shown to potently inhibit the expression of MYC in prostate cancer cell lines. medkoo.com

AR regulated genes: The androgen receptor (AR) plays a crucial role in the development and progression of prostate cancer by regulating a network of genes involved in cell growth and DNA repair. medkoo.comnih.govoncotarget.com The benzo[d]isoxazole derivative Y06036 has been shown to potently inhibit the expression of AR and AR-regulated genes in prostate cancer cell lines. medkoo.com

CDK6: While direct modulation of CDK6 by this compound derivatives is not extensively detailed in the provided context, the inhibition of upstream regulators like BET proteins can indirectly affect the expression of cell cycle proteins such as CDK6.

Induction of Apoptosis in Cancer Cell Lines

Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.com For example, 3,5,7-trimethylbenzo[d]isoxazole (B15210096) derivatives were found to induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of Bcl-2. Another study on isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine found that a promising compound, 20c , induced apoptosis in Colo205 cells by altering the balance of mitochondrial proteins like Bcl-2 and Bax, leading to increased caspase expression. rsc.org

Cell LineCompound/DerivativeMechanismReference
HL-603,5,7-trimethylbenzo[d]isoxazole derivativeModulation of Bcl-2
Colo205Compound 20c Altered Bcl-2/Bax ratio, increased caspases rsc.org
K5623d (isoxazole derivative)ROS-mediated signaling pathway mdpi.com

Anti-Inflammatory Properties

In addition to their anti-cancer activities, derivatives of this compound exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes and the modulation of inflammatory signaling pathways. nih.govnih.govnih.govresearchgate.net

Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research points to the ability of isoxazole derivatives to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.govnih.govosti.govnih.govnih.gov Both COX-1 and COX-2 are targets for these compounds. For instance, 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol demonstrated potent inhibition of COX-1 with an IC₅₀ value of 0.045 µM. Other studies have focused on developing selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov A series of 3,5-disubstituted isoxazoles were synthesized, with 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showing significant inhibitory activity against COX-2. nih.gov

CompoundTargetIC₅₀ (µM)Reference
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol COX-10.045
Mofezolac COX-10.0079 osti.gov
C6 (isoxazole derivative)COX-20.55 nih.gov
C5 (isoxazole derivative)COX-20.85 nih.gov
C3 (isoxazole derivative)COX-20.93 nih.gov

Modulation of Inflammatory Cytokines

Derivatives of this compound can also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. researchgate.netmdpi.com

TNF-α: Tumor necrosis factor-alpha (TNF-α) is a key cytokine in the inflammatory cascade. mdpi.com Studies have shown that certain isoxazole derivatives can inhibit the production of TNF-α. For example, the compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) demonstrated a strong, dose-dependent suppression of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. mdpi.com Similarly, 5-Chloro-6-methyl-benzo[d]isoxazol-3-ol was found to reduce pro-inflammatory cytokines, including TNF-α, in murine models of traumatic brain injury. vulcanchem.com The isoxazoline-acylhydrazone derivatives R-99 and R-123 also effectively reduced TNF-α levels in a mouse model of inflammation. researchgate.net

Antimicrobial and Anti-Infective Activities.bohrium.comwisdomlib.orgmdpi.comderpharmachemica.comscholarsresearchlibrary.comresearchgate.netpsu.edunih.govrsc.orgresearchgate.net

The isoxazole scaffold is a prominent feature in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The inherent properties of the isoxazole ring have made it a valuable component in the development of new therapeutic agents. derpharmachemica.comscholarsresearchlibrary.comresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens.wisdomlib.orgpsu.edu

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

A novel series of substituted 4-(3-methylbenzo[d]isoxazol-6-yloxy)-6-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)-1,3,5-triazin-2-amines were synthesized and evaluated for their in-vitro antimicrobial properties. wisdomlib.org These compounds were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. wisdomlib.org

Another study focused on the synthesis of isoxazole and pyrazoline derivatives from chalcones. These compounds were screened for their antibacterial activity against S. aureus (MTCC-96) and B. subtilis (MTCC-441) as Gram-positive representatives, and E. coli (MTCC-443) and S. paratyphi-B (MTCC-733) as Gram-negative strains. The results indicated that certain isoxazole derivatives, specifically compounds (7a), (7d), and (7e), showed moderate activity against S. aureus, while compound (8d) was found to be inactive against B. subtilis.

The following table summarizes the antibacterial activity of selected this compound derivatives:

Compound TypeGram-Positive BacteriaGram-Negative BacteriaReference
Substituted 4-(3-methylbenzo[d]isoxazol-6-yloxy)-6-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)-1,3,5-triazin-2-aminesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Salmonella typhi wisdomlib.org
2-(4'-chlorophenylamino)-4-(4'-fluorophenylamino)-6-[4'-{5''-(phenyl / substituted phenyl)-isoxazole-3''-yl }phenyl amino]-s-triazine (7a-e)S. aureus (MTCC-96), B. subtilis (MTCC-441)E. coli (MTCC-443), S. paratyphi-B (MTCC-733)

Antifungal Activity.wisdomlib.orgmdpi.com

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential.

The same series of substituted 4-(3-methylbenzo[d]isoxazol-6-yloxy)-6-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)-1,3,5-triazin-2-amines mentioned previously were also tested against a panel of fungal strains. wisdomlib.org The tested fungi included Aspergillus niger, Penicillium chrysogenum, Fusarium moniliforme, and Aspergillus flavus. wisdomlib.org

Furthermore, research into isoxazole-based heterocyclic hybrids has been prompted by the known antimicrobial properties of this class of compounds. mdpi.com Previous studies have shown that 5-amino-3-methylisoxazole-4-carboxylic acid derivatives possess strong antibacterial properties, leading to the exploration of their potential as antifungal agents. mdpi.com The presence of a thiazole (B1198619) moiety, in particular, has been shown to enhance anti-Candida activity. mdpi.com

The antifungal activity of these derivatives is summarized in the table below:

Compound TypeFungal StrainsReference
Substituted 4-(3-methylbenzo[d]isoxazol-6-yloxy)-6-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)-1,3,5-triazin-2-aminesAspergillus niger, Penicillium chrysogenum, Fusarium moniliforme, Aspergillus flavus wisdomlib.org
5-amino-3-methylisoxazole-4-carboxylic acid derivativesCandida sp. mdpi.com

Antiviral Potency (e.g., HIV-1 Reverse Transcriptase Inhibition).nih.govijpcbs.commdpi.com

The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is a critical enzyme in the viral replication cycle and a primary target for antiretroviral drugs. nih.govmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inhibiting its function. nih.gov

Research has led to the synthesis of novel alkenyldiarylmethanes (ADAMs) containing a 3-methoxy-7-methylbenzo[d]isoxazole moiety as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ijpcbs.com One such compound, Methyl 5-((Z)-5-(methoxycarbonyl)-1-(3-methoxy-7-methylbenzo[d]isoxazole-5-yl) pent-1-enyl-2-methoxy-3-methylbenzoate, demonstrated anti-HIV-1 activity with an EC50 value in the nanomolar range and inhibited HIV-1 reverse transcriptase with an IC50 of 0.91 μM. ijpcbs.com

The development of these compounds involved replacing a methyl ester group with a conformationally constrained isoxazole ring, which acts as a bioisostere. nih.gov This modification aimed to provide insights into the biologically active conformation of the corresponding methyl esters in ADAMs. nih.gov

The following table details the anti-HIV-1 activity of a notable this compound derivative:

CompoundAnti-HIV-1 Activity (EC50)HIV-1 RT Inhibition (IC50)Reference
Methyl 5-((Z)-5-(methoxycarbonyl)-1-(3-methoxy-7-methylbenzo[d]isoxazole-5-yl) pent-1-enyl-2-methoxy-3-methylbenzoate20–40 nM0.91 μM ijpcbs.com

Neuroprotective and Central Nervous System (CNS) Activities.nih.govrsc.org

Beyond their antimicrobial effects, isoxazole derivatives have shown promise for their neuroprotective activities. nih.govrsc.org

Inhibition of D-Amino Acid Oxidase (DAAO) Activity.nih.govbenchchem.comresearchgate.net

D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidation of D-amino acids, including D-serine, which is a co-agonist at the glycine (B1666218) site of the NMDA receptor. nih.govfrontiersin.org Inhibition of DAAO is a therapeutic strategy being explored for conditions like schizophrenia, as it can increase the levels of D-serine in the brain and enhance NMDA receptor-mediated neurotransmission. researchgate.net

A series of benzo[d]isoxazol-3-ol (B1209928) derivatives have been synthesized and evaluated as DAAO inhibitors. nih.gov Among these, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was found to be a potent inhibitor of DAAO, with an IC50 value in the submicromolar range. nih.govresearchgate.net The administration of CBIO in conjunction with D-serine in rats led to enhanced plasma and brain levels of D-serine compared to the administration of D-serine alone. nih.gov Another derivative, 6-methyl-benzo[d]isoxazole-3-ol, has also been shown to block DAAO activity. medrxiv.org

The inhibitory activity of these derivatives against DAAO is presented below:

CompoundDAAO Inhibition (IC50)EffectReference
5-chloro-benzo[d]isoxazol-3-ol (CBIO)SubmicromolarPotent inhibitor nih.govresearchgate.net
6-methyl-benzo[d]isoxazole-3-olNot specifiedBlocks DAAO activity medrxiv.org

Potential for Cognitive Enhancement and Memory Regulation.openmedicinalchemistryjournal.comnih.gov

The modulation of NMDA receptor function through DAAO inhibition suggests a potential role for this compound derivatives in cognitive enhancement and memory regulation. The enhancement of memory consolidation is a key aspect of improving cognitive function. nih.gov While direct studies on this compound derivatives for cognitive enhancement are emerging, the mechanism of action through DAAO inhibition points towards this potential application. For instance, DMXB-A, an α7 nicotinic receptor agonist, has shown significant enhancement of attention, working memory, and episodic secondary memory. openmedicinalchemistryjournal.com Although not a direct derivative, this highlights the potential for compounds acting on related neurological pathways to improve cognitive functions.

Other Emerging Biological Activities

Beyond the well-documented pharmacological effects, derivatives of this compound are gaining attention for a variety of other biological activities. These emerging profiles highlight the versatility of the isoxazole scaffold in interacting with diverse biological targets.

Antioxidant Potential

Several studies have underscored the antioxidant capabilities of isoxazole derivatives. These compounds demonstrate the ability to scavenge free radicals, which are implicated in a range of pathological conditions.

In vitro evaluations have revealed that certain isoxazole derivatives exhibit significant antioxidant effects. For instance, a study investigating a series of synthesized isoxazole derivatives using a DPPH free radical scavenging assay found that almost all tested compounds showed excellent antioxidant activity. plos.org One of the most potent compounds, C3, displayed an IC₅₀ value of 10.96 μM. plos.org Another compound, C5, also showed notable free radical scavenging effects with an IC₅₀ value of 13.12 μM. plos.org Furthermore, compound C6 demonstrated a potent, dose-dependent antioxidant effect with an IC₅₀ value of 18.87 μM. plos.org

Another study synthesized a series of novel isoxazole derivatives and screened them for their in vitro antioxidant activity. ur.edu.pl Among the synthesized compounds, 1d, 1e, 2c, 2d, and 2e were found to possess notable antioxidant activities. ur.edu.pl The substitution patterns on the isoxazole ring appear to play a crucial role in their antioxidant capacity. For example, the presence of fluoro, chloro, bromo, and cyano groups on the C3-substituted benzene (B151609) ring of the isoxazole has been linked to potent antioxidant and reducing power abilities. ijpcbs.com

Table 1: Antioxidant Activity of Selected Isoxazole Derivatives

CompoundIC₅₀ (μM)Reference
C310.96 plos.org
C513.12 plos.org
C618.87 plos.org
C148.32 plos.org
C237.57 plos.org

Immunosuppressive Effects

Derivatives of this compound have shown promise as modulators of the immune system, with several compounds exhibiting immunosuppressive properties. These effects are of significant interest for the potential development of treatments for autoimmune diseases and other inflammatory conditions.

Research has shown that certain isoxazole derivatives can suppress the proliferation of immune cells. For example, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated immunosuppressive activity in both mouse and human experimental models. mdpi.com One particular compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was found to have strong antiproliferative activity and inhibited the production of tumor necrosis factor (TNFα) in human whole blood cell cultures. mdpi.comnih.gov The mechanism for this immunosuppressive action may involve the induction of apoptosis, as MM3 was shown to increase the expression of caspases, Fas, and NF-κB1 in Jurkat cells. mdpi.comnih.gov

Another study identified 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) as a potent inhibitor of mitogen-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and TNFα production. bibliotekanauki.pl The immunosuppressive action of PUB1 was also linked to the induction of Fas and elevation of caspase 8 expression. bibliotekanauki.pl Furthermore, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) has been shown to inhibit the humoral immune response in vitro and suppress the eliciting phase of the delayed-type hypersensitivity response. nih.gov

Table 2: Immunosuppressive Activity of Selected Isoxazole Derivatives

CompoundBiological EffectReference
MM3Inhibited PHA-induced PBMC proliferation and LPS-induced TNFα production. mdpi.comnih.gov
PUB1Inhibited mitogen-induced PBMC proliferation and TNFα production. bibliotekanauki.pl
MO5Inhibited in vitro humoral immune response. nih.gov
4dExhibited exceptionally strong immunosuppressive activity, comparable to cyclosporine. nih.gov

Antiparasitic, Insecticidal, and Herbicidal Applications

The isoxazole scaffold has proven to be a versatile platform for the development of agents with activity against a range of pests and parasites.

Antiparasitic Activity: Research has demonstrated the potential of isoxazole derivatives as antiparasitic agents. nih.gov A study on 3,4,5-trisubstituted isoxazoles revealed that many of the synthesized compounds displayed antiproliferative activity against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi. nih.gov In particular, 3-N-acylhydrazone isoxazole derivatives bearing a bithiophene core showed the most significant antiparasitic effects. nih.gov

Insecticidal Activity: Isoxazole derivatives have been widely investigated for their insecticidal properties. ijpcbs.comsioc-journal.cn A series of novel isoxazoline (B3343090) compounds containing an acylhydrazine moiety were designed and synthesized, with compound L17 showing superior insecticidal activity against Spodoptera frugiperda compared to commercial insecticides. nih.gov Another study on osthole-based isoxazoline derivatives found that several compounds exhibited promising insecticidal activities against Plutella xylostella, Mythimna separata, and Aedes aegypti larvae. researchgate.netacs.org Specifically, compound 10o displayed excellent activities with LC50 values of 8.32, 5.23, and 0.35 μg/mL against these three insect larvae, respectively. researchgate.net

Herbicidal Activity: The isoxazole ring is a component of some commercial herbicides like Isoxaben. ajrconline.orgwikipedia.org Research into novel isoxazole derivatives continues to yield compounds with herbicidal potential. A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized and showed moderate to good herbicidal activities in vivo. mdpi.com Some substituted isoxazoles have been patented for their use as herbicides. google.com

Table 3: Antiparasitic, Insecticidal, and Herbicidal Activity of Selected Isoxazole Derivatives

Compound/DerivativeActivityTarget Organism(s)Reference
3-N-acylhydrazone isoxazolesAntiparasiticL. amazonensis, T. cruzi nih.gov
L17InsecticidalSpodoptera frugiperda nih.gov
10oInsecticidalP. xylostella, M. separata, A. aegypti researchgate.net
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamidesHerbicidalPlants mdpi.com

Histone Deacetylase (HDAC) Inhibitory Activity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. Some benzo[d]isoxazole derivatives have been identified as inhibitors of these enzymes.

A study focused on the design and synthesis of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazole scaffold revealed that these compounds could also interact with other epigenetic targets. ias.ac.in While the primary focus was on bromodomains, the structural features of these molecules suggest potential for broader epigenetic activity. Further research has led to the discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective inhibitors of the CBP/p300 bromodomain, which are also histone acetyltransferases. cncb.ac.cnnih.gov Two representative compounds, 16t and 16u, bound to the p300 bromodomain with IC₅₀ values of 0.01 and 0.03 μM, respectively, and potently inhibited the growth of acute myeloid leukemia (AML) cell lines. nih.gov

Table 4: HDAC and Bromodomain Inhibitory Activity of Selected Isoxazole Derivatives

CompoundTargetIC₅₀ (μM)Disease ContextReference
16t (Y16524)p300 bromodomain0.01Acute Myeloid Leukemia nih.gov
16u (Y16526)p300 bromodomain0.03Acute Myeloid Leukemia nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Systematic Elucidation of Structural Determinants for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the 3-methylbenzo[d]isoxazole core influence its biological effects. These studies systematically alter the molecule's structure and assess the resulting changes in potency and selectivity, providing a roadmap for designing more effective drugs.

The position and nature of substituents on the benzisoxazole ring system are critical determinants of biological activity. For instance, in the development of antipsychotic agents, substitutions at the 6-position of the benzo[d]isothiazole ring, a related scaffold, significantly impacted receptor affinity. The introduction of a chlorine atom increased affinity for the dopamine (B1211576) D3 receptor, while nitro and amino groups decreased affinity for several dopamine and serotonin (B10506) receptors. taylorandfrancis.com Similarly, for anti-inflammatory activity, substitutions at the N1, C2, C5, and C6 positions of a benzimidazole (B57391) nucleus, another related heterocyclic system, were found to be crucial. mdpi.com

In the context of this compound derivatives, research has shown that modifications at specific positions can dramatically enhance antiviral or anticancer properties. For example, a study on isoxazole (B147169) derivatives as potential cyclooxygenase (COX) inhibitors found that certain substitutions led to potent and selective inhibition of COX-2. frontiersin.org

The development of bromodomain and extra-terminal (BET) inhibitors for castration-resistant prostate cancer provides a compelling case study. Researchers utilized the this compound scaffold and discovered that the oxygen of the isoxazole moiety forms a crucial hydrogen bond with Asn140 in the binding pocket, while the nitrogen interacts with a conserved water molecule linked to Tyr97. ias.ac.in Further modifications at the R1 position were well-tolerated, leading to the synthesis of derivatives with submicromolar binding activities. ias.ac.in

Identification and Characterization of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the key pharmacophoric elements within the this compound scaffold is crucial for designing new compounds with desired therapeutic effects.

The benzisoxazole ring system itself is a vital pharmacophore, present in drugs with a wide array of activities. nih.govtaylorandfrancis.com The methyl group at the 3-position introduces specific steric and electronic properties that can influence how the molecule interacts with its biological target. vulcanchem.com

Computational modeling techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are instrumental in defining these pharmacophoric models. For a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, a 3D-QSAR study revealed that hydrophobicity at the R2 group and an electronegative group at the R3 position were critical for their agonistic activity. mdpi.com Similarly, a pharmacophore model for sigma(1) receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives identified a positive ionizable feature, a hydrogen bond acceptor, and two hydrophobic aromatic features as key elements. nih.gov

For the this compound scaffold, key pharmacophoric features often include:

The fused ring system, providing a rigid core for the presentation of other functional groups.

The isoxazole ring, with its hydrogen bond accepting and donating capabilities. ias.ac.in

The methyl group at the 3-position, which can influence binding affinity and selectivity.

Specific substitution patterns on the benzene (B151609) ring that can be tailored to target different receptors or enzymes. taylorandfrancis.com

Strategies for Lead Optimization and Enhancement of Pharmacological Profiles

Common lead optimization strategies for this compound derivatives include:

Fragment Growing: This involves adding chemical groups to the initial fragment-based hit to increase its molecular weight and improve its interaction with the target. lifechemicals.com

Fragment Merging (Scaffold Hopping): This strategy is used when two fragments bind to overlapping regions of the same target. The fragments are merged into a single, more potent compound. lifechemicals.com

Fragment Linking: This more challenging approach connects two fragments with a linker to achieve an optimal geometric and functional arrangement. lifechemicals.com

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but may improve the compound's potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can sometimes enhance metabolic stability. taylorandfrancis.com

A study on the optimization of 3,5-dimethylisoxazole (B1293586) derivatives as bromodomain ligands demonstrated a clear structure-activity relationship. The addition of a simple phenyl derivative significantly improved affinity for the BRD4(1) bromodomain, and further substitutions with fluorophenyl groups were better tolerated than chlorophenyl groups, indicating the importance of hydrophobic interactions. nih.gov

Design of Multi-Targeted Therapeutic Agents Utilizing Benzisoxazole Scaffolds

Many complex diseases, such as cancer and schizophrenia, involve multiple biological targets. researchgate.netnih.gov The design of multi-targeted therapeutic agents, which can simultaneously modulate several targets, is a promising approach to treating these conditions. nih.gov The benzisoxazole scaffold is an excellent platform for developing such multi-target drugs. nih.gov

For example, researchers have designed benzisoxazole derivatives that act as multi-functional antipsychotics, targeting both dopaminergic and serotonergic receptors. nih.govtaylorandfrancis.com Another study focused on creating dual inhibitors of acetylcholinesterase (AChE) and serotonergic 5-HT4 receptors for the potential treatment of Alzheimer's disease, utilizing a benzisoxazole core. researchgate.netmdpi.comhal.science

The strategy for designing multi-target ligands often involves combining two or more pharmacophores into a single molecule. nih.gov This can be achieved by creating a hybrid molecule that incorporates features necessary for binding to each target. The benzisoxazole scaffold provides a versatile and stable core upon which these different pharmacophoric elements can be assembled.

Consideration of Bioavailability and Pharmacokinetic Properties in Drug Design

A successful drug must not only be potent and selective but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These properties determine the drug's bioavailability—the fraction of an administered dose that reaches the systemic circulation.

During the drug design process for this compound derivatives, several factors are considered to optimize their pharmacokinetic profile:

Lipophilicity: The balance between water and lipid solubility is crucial for absorption and distribution. Highly lipophilic compounds may have poor aqueous solubility, while highly hydrophilic compounds may not be able to cross cell membranes.

Metabolic Stability: The compound should be resistant to rapid metabolism by enzymes in the liver and other tissues to ensure a sufficiently long duration of action.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability to reach its target.

Permeability: The ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeted drugs, is essential.

Computational tools and in vitro assays are used early in the design process to predict these properties. For instance, the SwissADME database can be used to assess the physicochemical properties, drug-likeness, and potential for blood-brain barrier penetration of synthesized isoxazole derivatives. frontiersin.org In a study of 3-amino benzo[d]isoxazole derivatives as receptor tyrosine kinase inhibitors, researchers identified orally bioavailable compounds with promising pharmacokinetic profiles that demonstrated in vivo efficacy. nih.gov The pharmacokinetics of the antipsychotic drug risperidone (B510), a benzisoxazole derivative, have been extensively studied to understand its absorption, distribution, and metabolism. nih.gov

By carefully considering these pharmacokinetic properties alongside potency and selectivity, medicinal chemists can design this compound-based drug candidates with a higher probability of clinical success.

Applications in Advanced Organic Synthesis and Materials Science

3-Methylbenzo[d]isoxazole as a Versatile Synthetic Precursor and Building Block

This compound serves as a valuable and versatile building block in the field of organic synthesis. Its fused aromatic and heterocyclic ring system, combined with the reactivity of the isoxazole (B147169) moiety, provides a scaffold for the construction of more complex molecules. vulcanchem.com The strategic placement of the methyl group at the 3-position influences the electronic properties and reactivity of the heterocyclic ring, making it a key component in the synthesis of a variety of organic compounds.

The utility of this compound and its derivatives as synthetic intermediates is well-documented. vulcanchem.com The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions, allows for its transformation into a range of other functional groups and heterocyclic systems. This adaptability makes it a sought-after precursor in the development of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Formation of Complex Polycyclic Heterocycles

The this compound framework is a key starting point for the synthesis of intricate polycyclic heterocyclic systems. vulcanchem.commdpi.com Through various synthetic strategies, the benzisoxazole core can be annulated with additional rings, leading to the formation of novel and complex molecular architectures. These methods often involve the strategic functionalization of the benzisoxazole scaffold followed by cyclization reactions.

One common approach involves the use of this compound derivatives that bear reactive functional groups. vulcanchem.com For instance, derivatives with aldehyde or ketone functionalities can undergo condensation reactions with a variety of nucleophiles to build new heterocyclic rings. vulcanchem.com The resulting polycyclic structures often exhibit unique photophysical or biological properties, making them targets for materials science and drug discovery programs.

The synthesis of fused isoxazoles is an active area of research, with numerous methods developed to construct these complex structures. mdpi.com These strategies can be broadly categorized into the annulation of an isoxazole ring onto a pre-existing ring system or the formation of a new ring fused to the isoxazole core. nih.gov For example, intramolecular cyclization of appropriately substituted isoxazoles is a powerful technique for creating fused systems. nih.gov

Recent advancements have also demonstrated the use of metal-catalyzed cross-coupling reactions to functionalize the benzisoxazole core, which can then be elaborated into more complex polycyclic structures. mdpi.com These modern synthetic methods offer high efficiency and selectivity, expanding the accessible range of complex heterocyclic compounds derived from this compound.

A notable example of constructing complex systems involves the innovative combination of two distinct benzisoxazole units to create a 6/6/6/6-membered ring system, showcasing the potential for creating intricate molecular scaffolds. acs.org

Ring-Opening and Rearrangement Reactions

The isoxazole ring within the this compound structure is susceptible to cleavage under various conditions, leading to a diverse array of chemical transformations. These ring-opening and rearrangement reactions are powerful tools for synthetic chemists, allowing for the conversion of the benzisoxazole scaffold into other valuable chemical entities. researchgate.net

Reductive ring-opening of isoxazoles, often catalyzed by transition metals like iron, can yield β-enaminones. researchgate.net This transformation involves the cleavage of the weak N-O bond in the isoxazole ring and subsequent hydrogenation. researchgate.net The specific conditions of the reaction, such as the solvent and the nature of the reducing agent, can significantly influence the outcome of the reaction. researchgate.net

Base-promoted rearrangements of isoxazole derivatives have also been reported. nih.govbeilstein-journals.org For instance, certain isoxazolo[4,5-b]pyridine (B12869654) derivatives can undergo rearrangement to form 3-hydroxy-2-(2-aryl vulcanchem.comresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org While this specific example does not directly involve this compound, it highlights a type of rearrangement that is characteristic of the isoxazole ring system. Such rearrangements often proceed through a series of bond cleavages and formations, ultimately leading to a more stable or synthetically useful product.

Furthermore, collision-induced dissociation studies on related isoxazole-containing compounds have revealed novel rearrangement pathways. nih.gov These studies provide fundamental insights into the intrinsic reactivity of the isoxazole ring and can inspire the development of new synthetic methodologies. The fragmentation process can involve intricate multi-step rearrangements, including intramolecular reactions and bond cleavages. nih.gov

Integration of Benzisoxazole Moieties into Functional Materials

The benzisoxazole scaffold, including derivatives of this compound, is increasingly being incorporated into the design of advanced functional materials. nih.gov The unique electronic and structural properties of the benzisoxazole ring system make it an attractive component for creating materials with tailored optical, electronic, and biological functionalities. researchgate.netnih.gov

The fusion of aromatic and heterocyclic character within the benzisoxazole structure contributes to its chemical stability and provides a platform for diverse chemical modifications. This allows for the fine-tuning of the material's properties by introducing various substituents onto the benzisoxazole core.

One area of interest is the development of novel organic molecules for applications in electronics and photonics. The integration of benzisoxazole moieties into larger conjugated systems can influence the material's absorption and emission properties. For instance, the combination of benzisoxazole moieties with other aromatic systems has been explored to create tetrahexacyclic systems with unique UV-Vis-NIR absorption characteristics. acs.org

In the realm of medicinal chemistry, the benzisoxazole scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. nih.gov The hybridization of benzisoxazole moieties with other pharmacophores, such as steroids, has been shown to modify the biological activity of the parent compounds, sometimes leading to enhanced selectivity or improved side-effect profiles. mdpi.com This strategy has been used to create novel estradiol-benzisoxazole hybrids with potential anticancer activity. mdpi.com

Future Perspectives and Promising Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Benzisoxazoles

The synthesis of benzisoxazole derivatives is an active area of research, with a growing emphasis on developing environmentally friendly and efficient methods. rsc.org Recent advancements have focused on moving away from traditional, often harsh, reaction conditions to more sustainable alternatives.

One promising approach is the use of electrochemical synthesis. A recently developed protocol allows for the direct synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles through the cathodic reduction of nitroarenes. rsc.org This method is characterized by its simple setup, use of inexpensive and reusable carbon-based electrodes, and environmentally benign reaction conditions, offering yields of up to 81%. rsc.org The scalability of this electrochemical method has been demonstrated, highlighting its potential for industrial applications. rsc.org

Another area of innovation is the use of organocatalysts and metal-free reaction conditions. For instance, an efficient, metal-free approach for the C-N coupling reaction of benzo[d]isoxazole and 2H-chromene derivatives has been developed using a nitrogen-containing organo-base. researchgate.netresearchgate.net This method is both practical and environmentally friendly, providing a straightforward pathway to complex benzisoxazole-containing molecules. researchgate.netresearchgate.net Researchers are also exploring the use of microwave irradiation and novel catalysts like nickel(II) complexes and TiO2–ZrO2 to synthesize benzoxazole (B165842) derivatives with high yields and in shorter reaction times. rsc.org

These novel synthetic strategies not only contribute to green chemistry but also expand the accessible chemical space for creating diverse libraries of 3-methylbenzo[d]isoxazole derivatives for biological screening.

Deeper Mechanistic Understanding of Biological Actions at the Molecular Level

While numerous biological activities have been reported for benzisoxazole derivatives, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. mdpi.com Future research will likely focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds.

For example, certain isoxazole (B147169) derivatives have been shown to exhibit immunosuppressive or immunostimulatory effects, with the specific activity often depending on subtle structural modifications. mdpi.com Investigating the structure-activity relationships and identifying the key molecular interactions responsible for these opposing effects is a key area of future research. mdpi.com Techniques such as transcriptomics, proteomics, and cellular imaging can provide valuable insights into the changes in gene and protein expression induced by these compounds. mdpi.com

Understanding how this compound and its analogs interact with their biological targets, including enzymes and receptors, will enable the design of more potent and selective therapeutic agents with fewer off-target effects.

Advanced Computational Design and Virtual Screening of this compound Derivatives

The integration of computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed and identified. advanceaec.net Advanced computational design and virtual screening are powerful tools for exploring the vast chemical space of this compound derivatives and prioritizing candidates for synthesis and biological evaluation. researchgate.netnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and estimate the binding affinity. nih.gov For example, docking simulations have been used to investigate the binding of 3,5-diaryl isoxazole derivatives to Ribosomal protein S6 kinase beta-1 (S6K1), a potential cancer target. nih.gov

Virtual Screening: This method involves the computational screening of large compound libraries against a specific biological target to identify potential hits. chemrxiv.org Virtual screening can significantly reduce the time and cost associated with high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel derivatives.

Artificial Intelligence and Machine Learning: These advanced techniques can be trained on existing experimental data to predict the properties of new molecules, guiding the design of compounds with desired characteristics. rsc.org

These in silico methods, when used in conjunction with experimental validation, can accelerate the discovery of novel this compound derivatives with improved potency and selectivity. researchgate.netresearchgate.net

Exploration of Uncharted Therapeutic Areas and Neglected Diseases

The broad spectrum of biological activities exhibited by benzisoxazole derivatives suggests their potential application in a wide range of therapeutic areas, including those that are currently underserved. researchgate.net A significant future direction is the exploration of these compounds for the treatment of neglected diseases, which disproportionately affect impoverished populations and have limited treatment options. nih.gov

Neglected diseases, such as Chagas disease, Human African Trypanosomiasis, and malaria, represent a significant global health challenge. nih.gov The development of new drugs for these conditions is a pressing need. nih.gov The unique chemical properties of the benzisoxazole scaffold make it an attractive starting point for the design of novel inhibitors targeting enzymes and proteins essential for the survival of the pathogens responsible for these diseases. nih.gov

Furthermore, the potential of this compound derivatives in other uncharted therapeutic areas, such as rare genetic disorders and emerging infectious diseases, warrants investigation. The versatility of the benzisoxazole core allows for the generation of diverse chemical libraries, increasing the probability of discovering compounds with novel therapeutic applications. researchgate.net

Personalized Medicine Approaches and Targeted Therapies Based on Benzisoxazole Scaffolds

The era of "one-size-fits-all" medicine is gradually giving way to personalized approaches that tailor treatment to the individual characteristics of each patient. lindushealth.com This shift is driven by advancements in our understanding of the molecular basis of disease and the development of targeted therapies. nih.gov Benzisoxazole scaffolds are well-suited for the development of such targeted agents.

Personalized medicine utilizes a patient's genetic, proteomic, and metabolic information to guide treatment decisions, aiming to maximize efficacy and minimize adverse effects. nih.govpropharmaresearch.com Targeted therapies, a cornerstone of personalized medicine, are designed to interact with specific molecular targets that are altered in disease states, such as mutated proteins in cancer cells. nih.gov

The development of this compound-based compounds that selectively inhibit specific isoforms of enzymes or target particular protein-protein interactions could lead to highly effective and less toxic treatments. For example, derivatives could be designed to target specific cancer-driving mutations, offering a personalized treatment option for patients with a particular genetic profile. nih.gov

The future of medicine lies in the ability to deliver the right drug to the right patient at the right time. The development of targeted therapies based on the versatile this compound scaffold, guided by a deep understanding of disease biology and patient-specific information, holds immense promise for achieving this goal.

Q & A

What are the most reliable synthetic routes for 3-Methylbenzo[d]isoxazole, and how can reaction yields be optimized?

Basic Research Focus
A common method involves cyclocondensation of substituted benzaldehydes with triazole derivatives under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst), followed by solvent evaporation and filtration . Advanced routes include [3+2] cycloaddition using nitrile oxides generated from copper carbenes and tert-butyl nitrite, which allows direct synthesis of fully substituted isoxazoles under mild conditions . For yield optimization, machine learning models like Differential Reaction Fingerprint (DRFP) can predict yields by analyzing reaction conditions and substituent effects, though data scarcity may require cross-validation .

How can the molecular geometry and electronic properties of this compound be experimentally validated?

Advanced Structural Analysis
X-ray crystallography reveals deviations in bond angles (e.g., C9–C3–C3a = 132.1° and C3–C3a–C4 = 138.2°) due to intramolecular interactions like Cl⋯H4 (3.117 Å) . Planarity of the isoxazole ring and dihedral angles between substituents (e.g., 70.33° for phenyl rings) can be confirmed via DFT calculations. Gas-phase photodissociation studies using PEPIPICO and MP2 simulations further elucidate stability under UV irradiation .

What biological activities have been reported for this compound derivatives, and how are these assays designed?

Advanced Pharmacological Research
Derivatives exhibit anticancer activity (e.g., inhibition of HeLa and MCF-7 cell lines via apoptosis assays) and anti-inflammatory effects (COX-2 inhibition tested via molecular docking and in vivo models) . Enzyme inhibition studies (e.g., glutathione reductase) require purified enzymes and fluorometric assays to quantify IC50 values, with substituents like halogens enhancing potency .

How can computational methods guide the design of this compound-based therapeutics?

Advanced Methodological Approach
Docking studies (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to targets like HDAC or HSP90. For example, 3-phenyl-5-furan derivatives showed stable interactions with COX-2 active sites in 100-ns MD trajectories . DFT calculations also optimize electronic properties for target engagement, such as HOMO-LUMO gaps influencing redox activity .

What analytical techniques are critical for characterizing impurities in this compound synthesis?

Basic Quality Control
HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) identifies impurities like 6-chloro derivatives. Flash chromatography (50% EtOAc in petroleum ether) is used for purification . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular integrity, with deviations >95.0% purity required for pharmacological studies .

How does the isoxazole ring stability influence degradation pathways in environmental or metabolic studies?

Advanced Stability Research
The ring undergoes hydroxylation (e.g., methyl → hydroxyl substitution) and cleavage under oxidative conditions (e.g., Fenton-like processes), detected via LC-MS/MS . Metabolic studies in hepatocytes use CYP450 inhibitors to identify phase I/II metabolites, with the methyl group affecting cytochrome binding affinity .

What strategies mitigate off-target interactions of this compound derivatives with glutathione-dependent enzymes?

Advanced Toxicology
Competitive inhibition assays with human erythrocyte-derived GST and GR enzymes quantify Ki values. Substituents like 4-fluorophenyl reduce off-target binding by altering electron-withdrawing effects, validated via Lineweaver-Burk plots .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Guidelines
Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with 10% sodium bicarbonate before disposal as hazardous waste .

How can contradictory data on biological activity be resolved in structure-activity relationship (SAR) studies?

Advanced Data Analysis
Meta-analyses of substituent effects (e.g., methyl vs. chloro groups on anticancer activity) using Bayesian models or consensus scoring reconcile discrepancies. For example, methyl groups may enhance membrane permeability but reduce target specificity .

What green chemistry approaches improve the sustainability of this compound synthesis?

Advanced Methodology
Metal-free routes using microwave-assisted or ultrasonication methods reduce heavy metal waste . Solvent-free cycloadditions or water-based systems (e.g., PEG-400) minimize environmental impact while maintaining yields >80% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.